Chemical structure properties of 5-Bromo-2'-chloro-2,3'-bipyridine
Chemical structure properties of 5-Bromo-2'-chloro-2,3'-bipyridine
A Strategic Scaffold for Divergent Library Synthesis in Medicinal Chemistry
Executive Summary
5-Bromo-2'-chloro-2,3'-bipyridine represents a high-value "privileged scaffold" in modern drug discovery, particularly for the development of kinase inhibitors and GPCR modulators (e.g., mGluR5 antagonists). Its structural uniqueness lies in its orthogonal reactivity profile : it possesses two halogenated sites with distinct electronic environments—an electron-deficient 2'-chloro position primed for nucleophilic aromatic substitution (
Part 1: Structural Identity & Physicochemical Profile
The 2,3'-bipyridine core offers a non-planar, twisted conformation that distinguishes it from the more common, chelating 2,2'-bipyridines. This twist reduces aggregation and improves solubility in organic media, a critical feature for lipophilic fragment libraries.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs |
| Melting Point | 98–102 °C (Predicted) | Based on di-halo bipyridine congeners |
| Boiling Point | 360.5 ± 35.0 °C at 760 mmHg | Calculated (ACD/Labs) |
| Density | 1.7 ± 0.1 g/cm³ | Calculated |
| LogP | 3.42 ± 0.3 | High lipophilicity due to dual halogens |
| pKa (Conj.[1][2][3] Acid) | ~0.5 (Py-N), ~2.5 (Py'-N) | Electron-withdrawing halogens reduce basicity |
| Solubility | High: DCM, DMSO, DMF; Low: Water, Hexanes | Suitable for standard organic workflows |
Part 2: Synthetic Pathways & Production[3][4][5]
The synthesis of 5-Bromo-2'-chloro-2,3'-bipyridine requires a regioselective approach to prevent polymerization or homocoupling. The most robust method utilizes a Suzuki-Miyaura cross-coupling between a 2-halopyridine and a 3-pyridylboronate.
Validated Synthetic Protocol
Objective: Coupling of 5-bromo-2-iodopyridine with (2-chloropyridin-3-yl)boronic acid.
Rationale:
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Electrophile Selection: 5-bromo-2-iodopyridine is used because the C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~81 kcal/mol), preserving the 5-bromo handle.
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Nucleophile Selection: (2-chloropyridin-3-yl)boronic acid provides the 2,3'-linkage. The sterically hindered 2-chloro group prevents rapid protodeboronation if anhydrous conditions are maintained.
Step-by-Step Methodology:
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Reagent Prep: In a generic 250 mL Schlenk flask, charge 5-bromo-2-iodopyridine (1.0 equiv, 10 mmol) and (2-chloropyridin-3-yl)boronic acid (1.1 equiv, 11 mmol).
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Catalyst System: Add Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂·DCM (for challenging substrates).
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Solvent/Base: Add degassed 1,4-Dioxane (50 mL) and aqueous Na₂CO₃ (2.0 M, 15 mL).
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Reaction: Heat to 85°C under Argon atmosphere for 12 hours. Monitor via LC-MS for consumption of the iodide.
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Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 15-20% EtOAc.
Part 3: Reactivity & Functionalization Strategy
The core value of this molecule is its ability to serve as a linchpin for divergent synthesis. The two halogen handles react under completely different conditions.
Orthogonal Reactivity Map
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Site A (2'-Cl): Activated by the adjacent ring nitrogen (ortho-effect). Highly susceptible to
with amines, alkoxides, or thiols. -
Site B (5-Br): Unactivated for
but excellent for Pd-catalyzed couplings (Suzuki, Buchwald, Sonogashira).
Strategic Order of Operations:
-
Path A (Standard): Perform
at the 2'-Cl position first to install a polarity-modulating group (e.g., morpholine, piperazine), then use the 5-Br for library expansion via Suzuki coupling. -
Path B (Inverse): If the Suzuki coupling partner is sensitive to nucleophiles, perform the Pd-coupling at 5-Br first (using mild catalysts like Pd(dtbpf)Cl₂), leaving the 2'-Cl intact for later displacement.
Caption: Orthogonal functionalization pathways. Path 1 is preferred for drug discovery to install polar solubilizing groups early.
Part 4: Applications in Drug Discovery[6]
1. Kinase Inhibitor Scaffolds
The 2,3'-bipyridine motif mimics the adenine hinge-binding region of ATP.
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Mechanism: The pyridine nitrogen atoms can serve as hydrogen bond acceptors.
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Example: Substitution at the 2'-position with an amino group (via
) creates a donor-acceptor motif critical for binding to the hinge region of kinases like VEGFR2 or p38 MAP kinase .
2. Allosteric Modulators (GPCRs)
In mGluR5 negative allosteric modulators (NAMs), the bipyridine spacer provides a rigid geometry that positions terminal aromatic rings into hydrophobic pockets. The 5-bromo position allows for the attachment of acetylenic linkers (via Sonogashira) common in this drug class.
Part 5: Handling, Stability & Safety
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Stability: The compound is stable under ambient conditions but should be stored under inert gas to prevent slow oxidation or hydrolysis of the C-Cl bond over months.
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Safety Hazards:
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Skin/Eye Irritant: Like most halopyridines, it is a sensitizer.
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H302 (Harmful if swallowed): Standard PPE (gloves, goggles, fume hood) is mandatory.
-
-
Waste Disposal: Halogenated organic waste. Do not mix with strong acids or oxidizers.
References
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Santa Cruz Biotechnology. 5-Bromo-2,3'-bipyridine Product Data. Retrieved from
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BenchChem. Application Notes: Cross-Coupling Reactions of Halogenated Pyridines. Retrieved from
-
Handy, S. T., & Zhang, Y. (2006).[4] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications.[4]
-
GuideChem. Chemical Properties of 5-Bromo-2'-chloro-2,3'-bipyridine (CAS 942205-99-4). Retrieved from
-
Beilstein Journals. Mechanistic aspects of Suzuki–Miyaura reaction in polyhalogenated pyridines. Retrieved from
Sources
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- 2. 5-Bromo-2,2'-bipyridine | 15862-19-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. semanticscholar.org [semanticscholar.org]
